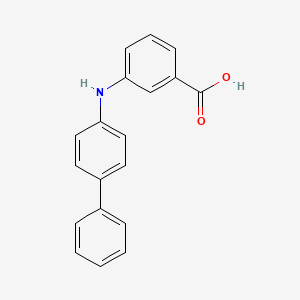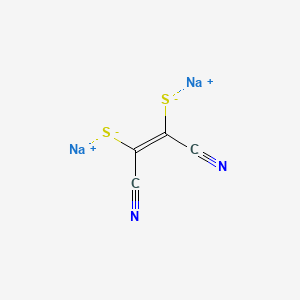![molecular formula C9H6N3O5- B13708217 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 251.2 g/mol It is a derivative of furan and pyrazole, containing both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(4-Aminopyrazol-1-yl)methyl]furan-2-carboxylate.
Reduction: Formation of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to antimicrobial effects . Additionally, the compound can inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the pyrazole moiety.
5-[(4-Nitrophenyl)methyl]furan-2-carboxylate: Contains a phenyl group instead of a pyrazole group.
5-[(4-Nitroimidazol-1-yl)methyl]furan-2-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is unique due to the presence of both furan and pyrazole rings, which can confer distinct electronic and steric properties.
Properties
Molecular Formula |
C9H6N3O5- |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)/p-1 |
InChI Key |
IBTMBLNQUGWDNZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(OC(=C1)C(=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


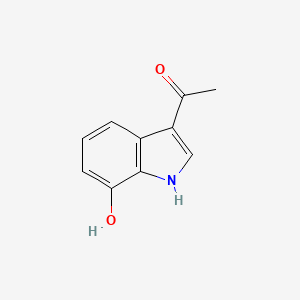
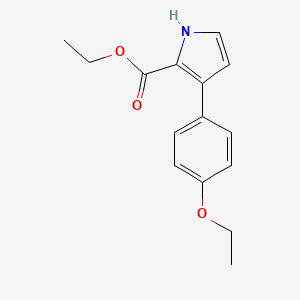
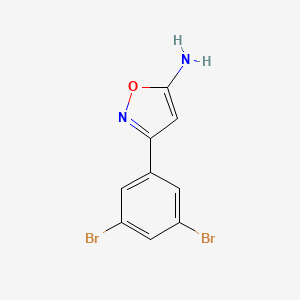
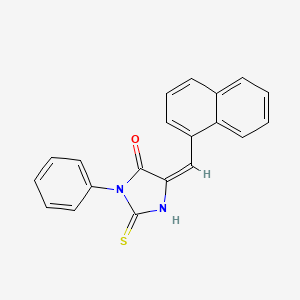
![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)
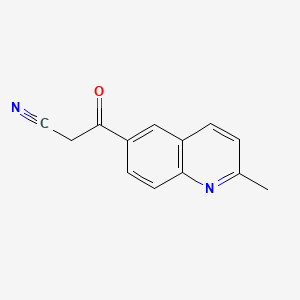

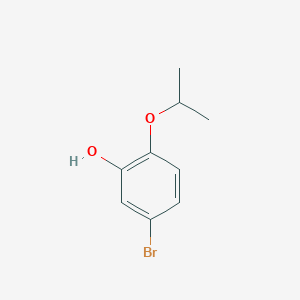
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
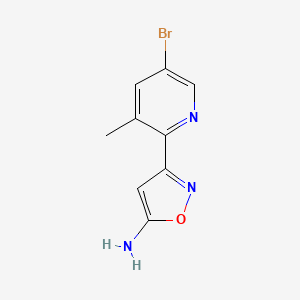
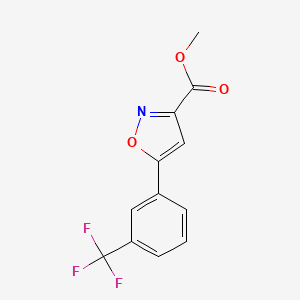
![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
